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An In-depth Technical Guide to Methyl Palmitated31: Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for **methyl palmitate-d31**. This deuterated fatty acid methyl ester is a critical tool in various research and development applications, particularly in mass spectrometry-based quantitative analysis.

Chemical Identity and Physical Properties

Methyl palmitate-d31, also known by its systematic IUPAC name methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate, is the deuterated isotopologue of methyl palmitate.[1] The deuterium atoms replace the hydrogen atoms along the entire C16 fatty acid chain. This isotopic substitution results in a significant increase in its molecular weight compared to the non-deuterated form.[2][3]

Table 1: Chemical Identifiers and Physical Properties of Methyl Palmitate-d31



Property	Value	Reference
Molecular Formula	C17H3D31O2	[2][3]
Molecular Weight	301.64 g/mol	[1][2][3][4]
CAS Number	29848-79-1	[1][2][3][4]
Appearance	Solid below 32°C, Liquid above 34°C	[4]
Storage Temperature	Room temperature	[2]
Synonyms	Methyl hexadecanoate-d31, Methyl perdeuteriohexadecanoate, Hexadecanoic-d31 acid methyl ester	[1][2][3]

For comparison, the properties of the non-deuterated methyl palmitate are provided below.

Table 2: Physical Properties of Methyl Palmitate (Non-deuterated)

Property	Value	Reference
Molecular Formula	C17H34O2	[5][6]
Molecular Weight	270.45 g/mol	[3][5]
CAS Number	112-39-0	[5][6][7]
Melting Point	32-35 °C	[5][8][9][10][11]
Boiling Point	185 °C at 10 mmHg	[5][8][10][11]
Density	0.852 g/mL at 25 °C	[5][8][10][11]
Solubility	Insoluble in water; Soluble in alcohol, ether, acetone, chloroform, and benzene.	[5][7][8][9][12]



Molecular Structure

The structure of **methyl palmitate-d31** consists of a methyl ester of a fully deuterated 16-carbon saturated fatty acid (palmitic acid).

Figure 1: Chemical structure of methyl palmitate-d31.

Spectral Data

The isotopic labeling of **methyl palmitate-d31** leads to distinct spectral characteristics compared to its non-deuterated counterpart.

- Mass Spectrometry (MS): In mass spectrometry, methyl palmitate-d31 will exhibit a
 molecular ion peak [M]+ at m/z 301.64, which is 31 mass units higher than that of methyl
 palmitate (m/z 270.45). This significant mass shift makes it an excellent internal standard for
 quantitative analysis by isotope dilution mass spectrometry. A GC-MS spectrum for methyl
 palmitate-d31 is available on PubChem.[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The ¹H NMR spectrum of **methyl palmitate-d31** will be significantly simplified compared to methyl palmitate. The signals corresponding to the protons on the fatty acid chain will be absent. The only observable proton signal will be a singlet for the methyl ester group (-OCH₃) at approximately 3.68 ppm.
 - o ¹³C NMR: The ¹³C NMR spectrum will show signals for all 17 carbon atoms. The signal for the carbonyl carbon of the ester group appears around 174.38 ppm, and the methyl ester carbon appears at approximately 51.45 ppm.[13][14] The signals for the deuterated carbons will be present but may show splitting due to coupling with deuterium (a spin-1 nucleus), and their relaxation times will be different.
- Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic C=O stretching vibration for the ester group around 1740 cm⁻¹. The C-H stretching vibrations typically seen around 2850-2960 cm⁻¹ for the alkyl chain in methyl palmitate will be replaced by C-D stretching vibrations at a lower frequency (around 2100-2200 cm⁻¹).

Table 3: Key Spectral Data for Methyl Palmitate (Non-deuterated) for Reference



Spectral Data Type	Key Peaks/Shifts	Reference
Mass Spectrum (EI)	m/z 270 [M]+, 227, 143, 87, 74	[6][15][16]
¹H NMR (CDCl₃)	~3.68 ppm (s, 3H, -OCH ₃), ~2.30 ppm (t, 2H, -CH ₂ COO-), ~1.62 ppm (m, 2H, - CH ₂ CH ₂ COO-), ~1.26 ppm (m, 24H, -(CH ₂) ₁₂ -), ~0.88 ppm (t, 3H, -CH ₃)	[13][17]
¹³ C NMR (CDCl ₃)	~174.4 ppm (C=O), ~51.4 ppm (-OCH ₃), ~34.1, 31.9, 29.7- 29.1, 25.0, 22.7, 14.1 ppm (alkyl carbons)	[13][14][18]
IR Spectroscopy	~1740 cm ⁻¹ (C=O stretch), ~2850-2960 cm ⁻¹ (C-H stretch)	[6][19]

Experimental Protocols

A common method for the synthesis of **methyl palmitate-d31** is the acid-catalyzed esterification of palmitic acid-d31 with methanol.

Materials:

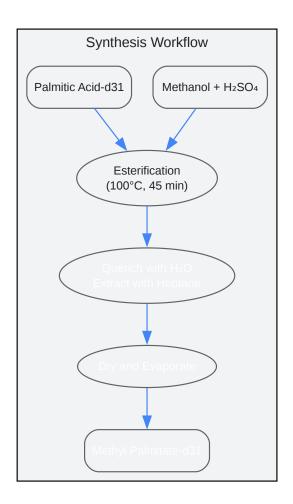
- Palmitic acid-d31
- Methanol (anhydrous)
- Sulfuric acid (concentrated)
- Heptane
- Deionized water

Procedure:

• Dissolve palmitic acid-d31 in a 2.5% solution of sulfuric acid in methanol.[3]



- Heat the reaction mixture at 100°C for approximately 45 minutes under reflux.[3]
- Cool the mixture to room temperature.
- Add deionized water to the mixture to quench the reaction and separate the aqueous and organic layers.[3]
- Extract the product, **methyl palmitate-d31**, with heptane (3x).[3]
- Combine the organic extracts and dry them over an anhydrous drying agent (e.g., sodium sulfate).
- Evaporate the solvent under reduced pressure to obtain pure **methyl palmitate-d31**.[3]



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Figure 2: Workflow for the synthesis of methyl palmitate-d31.





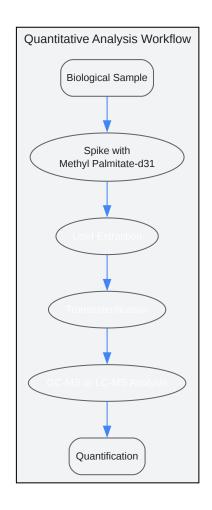


Methyl palmitate-d31 is frequently used as an internal standard for the quantification of methyl palmitate and other fatty acid methyl esters in biological samples by GC-MS or LC-MS.

General Protocol:

- Sample Preparation: Homogenize the biological sample (e.g., plasma, tissue).
- Spiking: Add a known amount of methyl palmitate-d31 solution (in a suitable solvent like hexane or methanol) to the homogenized sample at the beginning of the sample preparation process.
- Lipid Extraction: Perform a lipid extraction using a standard method (e.g., Folch or Bligh-Dyer).
- Transesterification/Derivatization: If analyzing total fatty acids, perform a transesterification reaction to convert all fatty acids to their methyl esters.
- Analysis by MS: Analyze the sample by GC-MS or LC-MS. Monitor the ion transitions for both the analyte (methyl palmitate) and the internal standard (methyl palmitate-d31).
- Quantification: Create a calibration curve using known concentrations of the analyte and a
 fixed concentration of the internal standard. Calculate the concentration of the analyte in the
 unknown sample by comparing the peak area ratio of the analyte to the internal standard
 against the calibration curve.





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Figure 3: Workflow for using methyl palmitate-d31 as an internal standard.

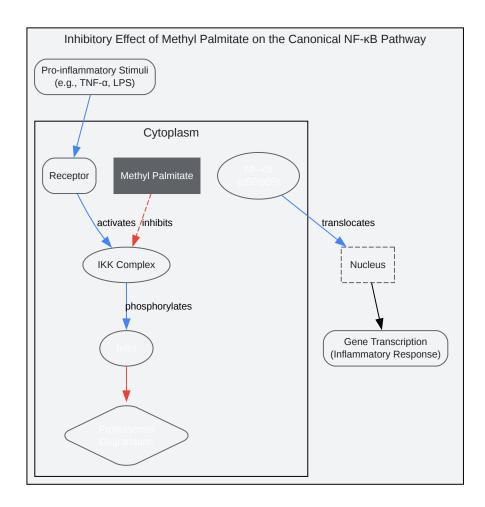
Biological Relevance and Signaling Pathways

While **methyl palmitate-d31** is primarily used as a tracer and internal standard[4], its non-deuterated counterpart, methyl palmitate, exhibits biological activity, notably anti-inflammatory and antifibrotic effects.[4][20] Studies have shown that methyl palmitate can inhibit the activation of macrophages and suppress the production of pro-inflammatory cytokines like TNF- α .[20][21]

One of the key signaling pathways modulated by methyl palmitate is the Nuclear Factor-kappa B (NF-κB) pathway.[20][21] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation and immune responses.[22][23] Methyl palmitate has been shown to decrease the expression and activation of NF-κB.[20][21]



The canonical NF-κB signaling pathway is activated by pro-inflammatory stimuli such as TNF-α and lipopolysaccharide (LPS).[22][24] This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[24] The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target inflammatory genes.[2][24] Methyl palmitate's inhibitory effect is thought to occur by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[20]



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Figure 4: Simplified diagram of the inhibitory effect of methyl palmitate on the NF-κB signaling pathway.

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